molecular formula C18H21N5O4 B11159072 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B11159072
M. Wt: 371.4 g/mol
InChI Key: CEMAIWBXHLXIIS-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by its complex molecular structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the purine derivative and 2-ethoxyphenylpropanamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC for amidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme mechanisms and binding sites.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting purine-related pathways. Its structural similarity to naturally occurring purines makes it a candidate for drug design and development.

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include purine metabolism, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)propanamide is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C18H21N5O4/c1-4-27-13-8-6-5-7-12(13)20-14(24)9-10-23-11-19-16-15(23)17(25)22(3)18(26)21(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,20,24)

InChI Key

CEMAIWBXHLXIIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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